molecular formula C19H32O B12633514 (3-Methoxydodecyl)benzene CAS No. 920753-76-0

(3-Methoxydodecyl)benzene

Cat. No.: B12633514
CAS No.: 920753-76-0
M. Wt: 276.5 g/mol
InChI Key: HFDYPMAXFWHIOQ-UHFFFAOYSA-N
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Description

Contextualization within Alkylbenzene Ether Chemistry

Alkylbenzene ethers are a class of organic compounds characterized by an alkyl chain and an ether group attached to a benzene (B151609) ring. They are structurally related to more common compounds like anisole (B1667542) (methoxybenzene). The ether linkage can be directly attached to the aromatic ring (an aryl ether) or be part of an alkyl substituent on the ring, as is the case with (3-Methoxydodecyl)benzene. These compounds are often synthesized for use in various industrial and research applications, including as intermediates in the production of pharmaceuticals, agrochemicals, and specialty polymers. rsc.org The reactivity of alkylbenzene ethers is influenced by the interplay between the electron-donating or withdrawing nature of the substituents on the benzene ring and the properties of the alkyl chain.

Significance of Long-Chain Alkyl Arenes with Ether Functionalities

The presence of a long alkyl chain, such as the dodecyl group in this compound, imparts specific physical and chemical properties. Long-chain alkyl arenes are known for their hydrophobic nature and are key components in the production of surfactants and detergents. d-nb.info The introduction of an ether functionality within the alkyl chain can modify the surfactant properties, potentially enhancing biodegradability or altering its interaction with other molecules. Furthermore, long-chain alkyl groups can influence the self-assembly of molecules, leading to the formation of micelles or other supramolecular structures in solution. researchgate.net In the context of materials science, long-chain alkyl arenes with ether groups can be used as monomers in polymerization reactions to create polymers with tailored properties, such as hydrophobicity and thermal stability. d-nb.info

Historical Development of Related Compound Classes

The synthesis of compounds like this compound relies on fundamental reactions in organic chemistry that have a rich history. The formation of the ether linkage is often achieved through the Williamson ether synthesis , a method developed by Alexander Williamson in 1850. numberanalytics.comchemeurope.comwikipedia.orgchemistrytalk.orgbyjus.com This reaction typically involves the reaction of an alkoxide with a primary alkyl halide and remains a cornerstone of ether synthesis. chemeurope.com

The attachment of the alkyl chain to the benzene ring is commonly accomplished via the Friedel-Crafts reaction , discovered by Charles Friedel and James Crafts in 1877. wikipedia.orgresearchgate.netbeilstein-journals.org This reaction, which can be an alkylation or an acylation, allows for the formation of carbon-carbon bonds between an aromatic ring and an alkyl or acyl group. wikipedia.orgmasterorganicchemistry.com The Friedel-Crafts acylation, followed by reduction, is a particularly useful method for preparing long-chain alkylbenzenes without the issue of carbocation rearrangements that can plague Friedel-Crafts alkylations. masterorganicchemistry.combyjus.com

Plausible Synthesis and Predicted Properties

A likely two-step synthesis would involve:

Friedel-Crafts Acylation: Reaction of anisole (methoxybenzene) with dodecanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(4-methoxyphenyl)dodecan-1-one. masterorganicchemistry.combyjus.com

Reduction: The resulting ketone would then be reduced to the corresponding alkane. A common method for this transformation is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

The predicted properties of this compound are summarized in the tables below, inferred from the known characteristics of similar long-chain alkylbenzene ethers.

Table 1: Predicted Physical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₉H₃₂O
Molecular Weight 276.46 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated >300 °C
Solubility Insoluble in water; Soluble in organic solvents

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Chemical Shifts/Signals
¹H NMR Aromatic protons: ~6.8-7.3 ppm (multiplet, 4H)Methine proton (CH-O): ~3.3-3.6 ppm (multiplet, 1H)Methoxy protons (O-CH₃): ~3.3 ppm (singlet, 3H)Methylene protons (adjacent to benzene ring): ~2.5-2.7 ppm (triplet, 2H)Methylene protons (alkyl chain): ~1.2-1.6 ppm (multiplet, 18H)Terminal methyl protons: ~0.9 ppm (triplet, 3H)
¹³C NMR Aromatic carbons: ~114-159 ppmCarbonyl carbon (from precursor): Not presentMethine carbon (C-O): ~75-85 ppmMethoxy carbon (O-CH₃): ~55 ppmAlkyl carbons: ~22-40 ppm
Infrared (IR) C-H (aromatic): ~3000-3100 cm⁻¹C-H (aliphatic): ~2850-2960 cm⁻¹C-O (ether): ~1050-1250 cm⁻¹ (strong)C=C (aromatic): ~1450-1600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺): m/z = 276Key Fragments: Fragments resulting from cleavage of the alkyl chain and the ether bond. ddugu.ac.inscribd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920753-76-0

Molecular Formula

C19H32O

Molecular Weight

276.5 g/mol

IUPAC Name

3-methoxydodecylbenzene

InChI

InChI=1S/C19H32O/c1-3-4-5-6-7-8-12-15-19(20-2)17-16-18-13-10-9-11-14-18/h9-11,13-14,19H,3-8,12,15-17H2,1-2H3

InChI Key

HFDYPMAXFWHIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCC1=CC=CC=C1)OC

Origin of Product

United States

Synthetic Methodologies for 3 Methoxydodecyl Benzene and Analogous Structures

Direct Synthetic Routes

Direct synthetic methods involve the formation of the carbon-carbon bond between the aromatic nucleus and the dodecyl chain as a key step. Friedel-Crafts alkylation is the most prominent reaction in this category.

Developed by Charles Friedel and James Crafts in 1877, Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org These reactions proceed through electrophilic aromatic substitution, where an alkylating agent is activated by a catalyst to form an electrophile that subsequently attacks the electron-rich aromatic ring. wikipedia.orgmt.comumkc.edu

One direct pathway to synthesize isomers of methoxydodecylbenzene involves the alkylation of methoxybenzene (anisole) with a C12 alkylating agent. Methoxybenzene is an activated aromatic compound due to the electron-donating nature of the methoxy (B1213986) group, making it susceptible to electrophilic attack. umkc.eduwisc.edu Common dodecyl-chain precursors used as alkylating agents include 1-dodecene, dodecyl halides (e.g., 1-chlorododecane), or dodecanol. The reaction is typically catalyzed by a Lewis acid or a solid acid catalyst. acs.orgacs.org

The general reaction is as follows:

Methoxybenzene + Dodecyl Precursor (e.g., 1-dodecene) --(Catalyst)--> (Methoxydodecyl)benzene isomers

This approach, however, primarily yields a mixture of ortho- and para-substituted isomers, namely (2-methoxydodecyl)benzene and (4-methoxydodecyl)benzene, rather than the specific (3-methoxydodecyl)benzene isomer. Synthesizing the 3-substituted isomer via this direct alkylation is challenging due to the directing effects of the methoxy group.

An alternative Friedel-Crafts strategy involves alkylating the benzene (B151609) ring with a dodecyl chain that already contains the methoxy group at the desired position. For the synthesis of this compound, the required alkylating agent would be a precursor like 3-methoxy-1-dodecyl halide or 3-dodecanol (B156359) where the methoxy group is already present on the third carbon of the dodecyl chain.

The reaction proceeds by generating a carbocation or a related electrophilic species from the methoxy-dodecyl precursor using a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uk This electrophile then attacks the benzene ring.

Reaction Scheme:

Benzene + 1-Chloro-3-methoxydodecane --(AlCl₃)--> this compound + HCl

A significant challenge in this approach is the potential for carbocation rearrangements. lumenlearning.com Primary alkyl halides, upon activation with a Lewis acid, can form a primary carbocation which is prone to hydride or alkyl shifts to form more stable secondary or tertiary carbocations. wikipedia.orglumenlearning.com This can lead to a mixture of isomeric products where the benzene ring is attached at different positions along the dodecyl chain, reducing the yield of the desired this compound.

The choice of catalyst is crucial in Friedel-Crafts alkylation, significantly influencing conversion, product selectivity, and reaction conditions. acs.org

Lewis Acids: Traditional catalysts include strong Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). chemijournal.comnih.gov While highly active, they often require stoichiometric amounts, are sensitive to moisture, and can lead to environmental and disposal issues due to the formation of acidic waste streams. chemijournal.comresearchgate.net

Solid Acid Catalysts: To overcome the drawbacks of homogeneous Lewis acids, heterogeneous solid acid catalysts have been extensively investigated. These include zeolites, clays, sulfated zirconia, and ion-exchange resins. acs.orgchemijournal.com Solid acids offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. chemijournal.comresearchgate.net For instance, zeolites have been shown to be effective catalysts for the alkylation of benzene and other aromatics. wikipedia.org In a study on the alkylation of anisole (B1667542), various solid acid catalysts were evaluated, demonstrating high conversion rates and selectivity for monoalkylated products. acs.org

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Lewis Acids AlCl₃, FeCl₃, BF₃High activity, widely used chemijournal.comnih.govRequire stoichiometric amounts, moisture sensitive, waste disposal issues chemijournal.comresearchgate.net
Heterogeneous Solid Acids Zeolites, Nafion, DeloxanReusable, easy to separate, environmentally benign acs.orgresearchgate.netCan suffer from deactivation, may require higher temperatures acs.org

Interactive Data Table: Comparison of Catalytic Systems

When an already substituted benzene ring, such as methoxybenzene (anisole), undergoes Friedel-Crafts alkylation, the existing substituent directs the incoming alkyl group to specific positions. The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director. umkc.edu This is due to the resonance effect, where the lone pair of electrons on the oxygen atom delocalizes into the benzene ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons.

Consequently, the alkylation of anisole with a dodecyl precursor predominantly yields a mixture of 2-dodecyl-anisole (ortho isomer) and 4-dodecyl-anisole (para isomer). youtube.com The formation of the meta isomer (3-dodecyl-anisole) is generally minimal.

The ratio of ortho to para isomers can be influenced by several factors:

Steric Hindrance: The bulkiness of the alkylating agent and the catalyst can hinder attack at the ortho position, which is adjacent to the methoxy group, thereby favoring the formation of the para isomer. youtube.com

Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para isomer.

Catalyst: The nature of the catalyst can influence the isomer distribution. For instance, studies using different solid acid catalysts for the alkylation of anisole have shown variations in the ortho-to-para product ratio. acs.org

FactorInfluence on Regioselectivity
Directing Group -OCH₃ is an ortho, para-director umkc.edu
Steric Hindrance Bulky electrophiles favor para substitution youtube.com
Temperature Can affect the thermodynamic vs. kinetic product ratio
Catalyst The catalyst can influence the steric environment and isomer distribution acs.org

Interactive Data Table: Factors Affecting Regioselectivity in Anisole Alkylation

An alternative to forming the C-C bond via Friedel-Crafts reactions is to form the ether (C-O-C) bond. This approach is particularly useful for synthesizing specific isomers that are difficult to obtain through direct alkylation. The most common method in this category is the Williamson ether synthesis. masterorganicchemistry.com

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide via an Sₙ2 mechanism. masterorganicchemistry.com To synthesize a structure like this compound, two retrosynthetic pathways are possible:

Route A: Reaction of a phenoxide with a 3-methoxydodecyl halide. This is generally not a viable route for this specific target as it would require a pre-functionalized dodecyl chain.

Route B: Reaction of a (dodecyl)phenoxide with a methylating agent (e.g., methyl iodide, dimethyl sulfate). This is a more practical approach. It would involve the initial Friedel-Crafts alkylation of phenol (B47542) to produce a dodecylphenol, followed by deprotonation to form the phenoxide and subsequent reaction with a methylating agent.

Another etherification strategy is the copper-catalyzed coupling of aryl halides with alcohols, which has emerged as a powerful method for forming alkyl aryl ethers. organic-chemistry.org Furthermore, direct etherification of alcohols with alkenes over heterogeneous acid catalysts has been investigated for the synthesis of long-chain alkyl ethers. researchgate.net For example, H-Beta zeolites have been shown to be selective catalysts for the etherification of alcohols with alkenes like 1-dodecene. researchgate.net

Etherification Reactions for Long Alkyl Chains

Direct Etherification of Alcohols with Long-Chain Olefins

Direct etherification offers a potential route to this compound by reacting a suitable long-chain alcohol with an olefin in the presence of an acid catalyst. In this context, the reaction would ideally involve the acid-catalyzed addition of methanol (B129727) to 1-phenyl-2-dodecene or a related isomer. Heterogeneous catalysts, such as H-Beta zeolites, have shown selectivity in the etherification of long-chain olefins with alcohols. These catalysts provide a solid surface for the reaction to occur, facilitating the formation of the ether linkage. The general mechanism involves the protonation of the olefin to form a carbocation, which is then attacked by the alcohol nucleophile.

ReactantsCatalystProductKey Features
Long-chain olefin (e.g., 1-dodecene) and an alcohol (e.g., ethylene (B1197577) glycol)H-Beta zeoliteMono- and di-ethersSelective for etherification over other side reactions.
Biomass-derived alcohols and 1-octeneH-Beta zeolitesLong-chain alkyl ethersDemonstrates the versatility of zeolites in ether synthesis.

This table is interactive. Click on the headers to sort.

Williamson Ether Synthesis in the Context of Alkylbenzene Derivatives

The Williamson ether synthesis is a classic and versatile method for preparing ethers, which can be adapted for the synthesis of this compound. This method involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 reaction. researchgate.netmasterorganicchemistry.commnstate.edu To synthesize the target compound using this method, one would require 3-bromo-dodecylbenzene and sodium methoxide (B1231860). The primary challenge in this approach lies in the selective synthesis of the 3-bromo-dodecylbenzene precursor.

The reaction proceeds via a bimolecular nucleophilic substitution mechanism where the methoxide ion acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. researchgate.net The efficiency of the Williamson ether synthesis is highest for primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions. mnstate.edu

Electrochemical Synthesis Methods

Electrochemical methods offer an alternative approach for the synthesis of methoxy-substituted compounds, often under milder conditions than traditional chemical methods.

Anodic Oxidation for Aromatic Functionalization

Anodic oxidation can be employed to introduce functional groups onto aromatic rings. While this method is typically used to functionalize the benzene ring itself, modifications could potentially target the benzylic position of the alkyl chain. The process involves the electrochemical oxidation of the substrate at the anode to generate a reactive intermediate, such as a radical cation, which can then react with a suitable nucleophile present in the electrolyte. For the synthesis of this compound, this would require selective oxidation at the desired position on the dodecyl chain, which is a significant challenge due to the higher reactivity of the aromatic ring and the benzylic position.

Electrochemical Methoxylation Strategies

Electrochemical methoxylation is a direct method for introducing a methoxy group into a molecule. This is typically achieved by the anodic oxidation of a substrate in a methanol-containing electrolyte. The methanol acts as both the solvent and the nucleophile. While this method has been successfully applied to the methoxylation of aromatic rings, its application to the specific, non-activated C-H bonds of a long alkyl chain, such as the 3-position of dodecylbenzene (B1670861), is not well-established and would likely suffer from a lack of regioselectivity.

Multi-Step Synthetic Strategies from Precursors

Due to the challenges in achieving regioselectivity in direct functionalization methods, multi-step synthetic strategies starting from readily available precursors are often more practical for the synthesis of specifically substituted compounds like this compound.

Functionalization of Dodecylbenzene Derivatives for Methoxy Group Introduction

A plausible multi-step synthesis could commence with the Friedel-Crafts acylation of benzene with lauroyl chloride to produce dodecanophenone. Subsequent reduction of the ketone to the corresponding alcohol, 1-phenyl-1-dodecanol, would provide a key intermediate. This alcohol could then be subjected to dehydration to yield a mixture of dodecenylbenzene isomers. The selective introduction of a methoxy group at the 3-position of the dodecyl chain would then require a regioselective addition of methanol across the double bond.

A more controlled approach would involve the following sequence:

Friedel-Crafts Acylation: Reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl(_3)) to yield propiophenone (B1677668).

Grignard Reaction: Reaction of propiophenone with nonylmagnesium bromide. This would form the tertiary alcohol, 3-phenyl-3-dodecanol.

Dehydration and Isomerization: Acid-catalyzed dehydration of the tertiary alcohol would likely lead to a mixture of alkene isomers.

Hydroboration-Oxidation: To achieve anti-Markovnikov addition of a hydroxyl group, the alkene mixture could be subjected to hydroboration-oxidation, potentially leading to 3-phenyl-dodecan-1-ol.

Williamson Ether Synthesis: The resulting primary alcohol could then be converted to the corresponding bromide or tosylate, followed by reaction with sodium methoxide to yield this compound.

An alternative and potentially more direct multi-step synthesis is outlined below:

Synthesis of 3-Dodecanone: This can be achieved through the reaction of nonanoyl chloride with ethylmagnesium bromide in the presence of a suitable catalyst.

Reduction to 3-Dodecanol: The resulting ketone, 3-dodecanone, can be reduced to the corresponding secondary alcohol, 3-dodecanol, using a reducing agent such as sodium borohydride.

Methylation to 3-Methoxydodecane: The 3-dodecanol can then be converted to 3-methoxydodecane via a Williamson ether synthesis by reacting it with a strong base to form the alkoxide, followed by treatment with a methylating agent like methyl iodide.

Friedel-Crafts Alkylation: The final step would involve the Friedel-Crafts alkylation of benzene with 3-methoxydodecane in the presence of a Lewis acid. However, this step might be challenging due to potential rearrangements of the alkyl chain.

A more reliable final step would be to first functionalize the 3-methoxydodecane to introduce a leaving group at a suitable position for a subsequent coupling reaction with a phenyl nucleophile.

PrecursorReagentsIntermediateKey Transformation
BenzenePropionyl chloride, AlCl(_3)PropiophenoneFriedel-Crafts Acylation
PropiophenoneNonylmagnesium bromide3-Phenyl-3-dodecanolGrignard Reaction
3-DodecanoneSodium borohydride3-DodecanolKetone Reduction
3-DodecanolNaH, then CH(_3)I3-MethoxydodecaneWilliamson Ether Synthesis

This table is interactive. Click on the headers to sort.

Functionalization of Methoxybenzene Derivatives for Alkyl Chain Elaboration

The elaboration of an alkyl chain onto a methoxybenzene core is a fundamental strategy for synthesizing compounds like this compound. This typically involves electrophilic substitution reactions where the methoxy group, being an activating ortho-, para-director, influences the position of the incoming alkyl group.

One common industrial method for producing long-chain alkylbenzenes is the Friedel-Crafts alkylation of benzene with long-chain olefins. alfa-chemistry.comcrimsonpublishers.com This reaction is traditionally catalyzed by strong acids like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). alfa-chemistry.com While effective, these catalysts pose significant environmental and safety concerns due to their corrosive nature. crimsonpublishers.com Research has explored more environmentally benign catalysts, such as trifluoromethanesulfonic acid and immobilized phosphotungstic acid, to facilitate this alkylation. crimsonpublishers.cometsu.edu

For the synthesis of this compound specifically, a plausible route would involve the Friedel-Crafts acylation of methoxybenzene (anisole) with dodecanoyl chloride. The resulting ketone can then be reduced to the corresponding alkyl chain. This two-step process helps to avoid the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation with long-chain alkyl halides or alkenes.

Reaction StepReagentsPurpose
Friedel-Crafts AcylationDodecanoyl chloride, AlCl₃Forms a C-C bond between the aromatic ring and the acyl group.
Clemmensen or Wolff-Kishner ReductionZn(Hg), HCl or H₂NNH₂, KOHReduces the ketone to an alkyl group.

Strategic Application of Benzene Ring Functionalization in Synthesis Planning

The strategic functionalization of the benzene ring is crucial in directing the synthesis of specific isomers of long-chain alkyl alkoxy benzenes. The order of introducing substituents onto the benzene ring significantly impacts the final product due to the directing effects of the existing functional groups.

In a multi-step synthesis, chemists must consider the directing effects of substituents in electrophilic aromatic substitution reactions. youtube.com For instance, if a methoxy group is already present, it will direct incoming electrophiles to the ortho and para positions. Conversely, if an alkyl group is first attached, it will also direct subsequent substituents to the ortho and para positions. To achieve a meta-relationship between the methoxy and dodecyl groups, a different synthetic design is necessary.

A retrosynthetic analysis might suggest starting with a molecule where the desired substitution pattern is already established or can be readily achieved. youtube.com For example, one could start with a benzene derivative having groups that can be later converted to the methoxy and dodecyl substituents in the desired orientation.

Recent advancements in C-H bond functionalization offer novel strategies for creating C-C bonds, providing new "disconnections" in synthetic planning. researchgate.net These methods can allow for the direct attachment of alkyl chains to specific positions on the benzene ring, potentially simplifying synthetic routes. researchgate.net

Side-Chain Modifications via Benzylic Functionalization

Modifications to the alkyl side-chain, particularly at the benzylic position (the carbon atom attached to the benzene ring), offer another avenue for synthesizing complex alkylbenzenes. The benzylic position is particularly reactive due to the stability of benzylic radicals, carbocations, and carbanions. lumenlearning.comlibretexts.org

One common reaction is the oxidation of the alkyl side-chain. libretexts.org Treating an alkylbenzene with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) can convert the entire alkyl chain into a carboxylic acid, provided there is at least one hydrogen atom on the benzylic carbon. lumenlearning.comlibretexts.org This method is more relevant for creating benzoic acid derivatives rather than long-chain alkylbenzenes.

Benzylic bromination, often using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. lumenlearning.com This benzylic halide can then undergo various substitution and elimination reactions, allowing for further functionalization of the side chain. While this is a powerful tool, for the synthesis of this compound where the methoxy group is on the alkyl chain, this approach would require starting with a different precursor, such as a phenyl-substituted alcohol that can be etherified.

Chemical Reactivity and Transformation Pathways of 3 Methoxydodecyl Benzene

Reactions Involving the Aromatic Moiety

The electron-donating nature of the methoxy (B1213986) group profoundly influences the reactivity of the benzene (B151609) ring, making electrophilic aromatic substitution the most common class of reactions. studyrocket.co.uk This substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself. msu.edu

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. byjus.com The process generally involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.commasterorganicchemistry.com For (3-Methoxydodecyl)benzene, the methoxy group increases the rate of these reactions significantly compared to unsubstituted benzene. msu.edumsu.edu

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The methoxy group strongly directs substitution to the ortho and para positions. Due to the steric hindrance posed by the bulky dodecyl side chain, the para-substituted product is generally favored. Studies on the nitration of n-dodecylbenzene have shown a significant preference for the formation of the p-isomer. ciac.jl.cn

Halogenation: The direct substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) on the aromatic ring is another key EAS reaction. byjus.com This transformation requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. uomustansiriyah.edu.iqyoutube.com Methoxybenzene is known to react rapidly with bromine, yielding predominantly the para-bromo isomer. msu.eduissr.edu.kh Given the strong directing effect of the methoxy group, this compound is expected to undergo halogenation primarily at the position para to the methoxy group.

Table 1: Electrophilic Aromatic Substitution Reactions of Methoxy-Alkylbenzenes
ReactionReagentsTypical ConditionsMajor Products
NitrationConc. HNO₃, Conc. H₂SO₄30-50°C chemguide.co.uklibretexts.orgOrtho- and Para-nitro isomers (Para favored)
BrominationBr₂, FeBr₃Room TemperaturePara-bromo isomer
ChlorinationCl₂, AlCl₃Room TemperaturePara-chloro isomer

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. This reaction is typically performed by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). libretexts.orguomustansiriyah.edu.iq The electrophile is believed to be SO₃. uomustansiriyah.edu.iq The sulfonation of dodecylbenzene (B1670861) is a commercially significant process for producing dodecylbenzenesulfonates, which are key components of many detergents. google.comwikipedia.org The reaction is an electrophilic aromatic substitution that is notably reversible. alfa-chemistry.comyoutube.com Heating benzenesulfonic acid with dilute aqueous acid can reverse the reaction, removing the sulfonic acid group. libretexts.orgyoutube.com For this compound, sulfonation would be directed by the methoxy group to the ortho and para positions.

A powerful method for introducing new carbon-carbon bonds to an aromatic ring is the Friedel-Crafts acylation. This reaction involves treating the aromatic compound with an acyl chloride (RCOCl) or acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). msu.edu The reaction generates an acylium ion (RCO⁺), a resonance-stabilized electrophile that does not undergo rearrangement. youtube.com This acylium ion then substitutes onto the activated ring, forming an aryl ketone.

A significant advantage of this method is that the resulting ketone can be subsequently reduced to a methylene (B1212753) group (-CH₂-), effectively achieving the synthesis of an alkylbenzene. chemistrysteps.com This two-step acylation-reduction sequence circumvents the carbocation rearrangements that often plague direct Friedel-Crafts alkylation. chemistrysteps.comrsc.org Common methods for the reduction of the aryl ketone include:

Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. youtube.comchemguide.co.uk

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (H₂N-NH₂) and a strong base, such as potassium hydroxide. chemistrysteps.comyoutube.com

Catalytic Hydrogenation: The benzylic carbonyl can also be reduced to a methylene group via hydrogenation over a palladium on carbon (Pd/C) catalyst. chemistrysteps.com

Table 2: Reduction Methods for Aryl Ketones
Reduction MethodReagentsKey Characteristics
Clemmensen ReductionZn(Hg), conc. HCl, heatStrongly acidic conditions; not suitable for acid-sensitive substrates. youtube.com
Wolff-Kishner ReductionH₂N-NH₂, KOH or NaOH, heatStrongly basic conditions; not suitable for base-sensitive substrates. chemistrysteps.com
Catalytic HydrogenationH₂, Pd/CGenerally milder conditions.

Hydrogenation and Dearomatization of the Benzene Ring

Hydrogenation: The aromatic ring of this compound can be reduced to a cyclohexane ring under catalytic hydrogenation conditions. This process typically requires high pressures of hydrogen gas and a metal catalyst, such as nickel, palladium, or rhodium. google.com The hydrogenation of anisole (B1667542) (methoxybenzene) over a rhodium-on-silica catalyst, for example, yields methoxycyclohexane. researchgate.net This transformation converts the planar, aromatic system into a saturated, three-dimensional cyclic structure.

Dearomatization: This class of reactions involves the disruption of the aromatic system to form non-aromatic products, which is a challenging transformation due to the high resonance stability of the benzene ring. epa.gov While complete saturation via hydrogenation is one form of dearomatization, other more complex chemical methods exist that can yield partially unsaturated cyclic structures. scripps.edu These reactions often require specialized reagents or photocatalytic conditions to overcome the aromatic stabilization energy. epa.gov

Reactions Involving the Alkyl Side Chain

While the long dodecyl chain is largely unreactive, like a typical alkane, the carbon atom directly attached to the benzene ring (the benzylic position) exhibits enhanced reactivity. This is due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates through resonance. lumenlearning.com

For this compound, the benzylic carbon is the C1 atom of the dodecyl chain. Key reactions at this position include oxidation and halogenation.

Side-Chain Oxidation: Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize an alkyl side chain. libretexts.orglibretexts.org For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. lumenlearning.com The reaction cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group (-COOH). themasterchemistry.com Thus, oxidation of this compound would be expected to yield 4-methoxybenzoic acid, as the dodecyl group would be cleaved at the benzylic position.

Benzylic Bromination: The benzylic position can be selectively halogenated under free-radical conditions. A common reagent for this purpose is N-bromosuccinimide (NBS), used in the presence of light or a radical initiator. lumenlearning.comyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, leading to the substitution of a benzylic hydrogen with a bromine atom. lumenlearning.comthemasterchemistry.com

Benzylic Functionalization and Reactivity

The benzylic position, the carbon atom directly attached to the benzene ring, is a focal point of reactivity. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize intermediates such as radicals or cations through resonance. rsc.orgnih.gov This stabilization lowers the activation energy for reactions occurring at this site.

The alkyl side chain of this compound is susceptible to oxidation, particularly at the benzylic position. The presence of a hydrogen atom on this carbon is a prerequisite for many of these reactions. libretexts.orgunizin.org

Benzylic Oxidation: Treatment with strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) typically leads to the cleavage of the alkyl chain and the formation of benzoic acid. unizin.orgpearson.comopenstax.org This aggressive oxidation converts the entire alkyl side chain into a carboxylic acid group, irrespective of its length, as long as a benzylic hydrogen is present. libretexts.org The mechanism is complex but is understood to involve the formation of intermediate benzylic radicals. unizin.orgopenstax.org Milder or more selective catalytic systems can yield ketones from the oxidation of benzylic methylene groups. mdpi.comresearchgate.net For this compound, this would result in the formation of 1-phenyl-3-methoxy-1-dodecanone.

Terminal Oxidation: While the benzylic position is the most reactive site on the alkyl chain, oxidation at the terminal methyl group (ω-oxidation) or the adjacent methylene group (ω-1 oxidation) is also possible, though typically less favored. These reactions often require specific biocatalysts or transition-metal catalysts designed for selective C-H activation at unactivated positions.

Table 1: Oxidation Reactions at the Benzylic Position

Oxidizing Agent Product Reaction Type
Hot aq. KMnO₄ Benzoic acid Side-chain cleavage
CrO₃/H₂SO₄ (Jones Reagent) Benzoic acid Side-chain cleavage
Mn catalyst/H₂O₂ 1-phenyl-3-methoxy-1-dodecanone Selective Methylene Oxidation

The benzylic position is highly susceptible to free radical halogenation due to the stability of the resulting benzylic radical. youtube.com This reaction provides a pathway to introduce a halogen, typically bromine or chlorine, selectively onto the carbon adjacent to the aromatic ring.

N-Bromosuccinimide (NBS) is a common reagent used for the specific purpose of benzylic bromination. openstax.org The reaction is initiated by light (hν) or a radical initiator like benzoyl peroxide. The process involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine to yield the halogenated product. youtube.comyoutube.com In the case of this compound, this reaction would produce (1-Bromo-3-methoxydodecyl)benzene.

Table 2: Benzylic Halogenation

Reagent Product Conditions
N-Bromosuccinimide (NBS) (1-Bromo-3-methoxydodecyl)benzene Radical initiator (e.g., benzoyl peroxide), heat or light

Transformations of the Dodecyl Moiety beyond the Benzylic Carbon

The saturated carbons of the dodecyl chain, distant from the activating influence of the benzene ring, are generally much less reactive. These C-H bonds are stronger and lack the stabilization mechanisms present at the benzylic position. Consequently, functionalization at these sites requires more forcing conditions or specialized catalytic systems that can activate inert C-H bonds. Such reactions often suffer from a lack of selectivity, leading to a mixture of products.

Dehydrohalogenation Reactions in Methoxy-Alkyl Chains

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. wikipedia.org This reaction requires a precursor molecule where a halogen is present on the alkyl chain. For instance, if this compound were first halogenated at a position other than the benzylic carbon (e.g., at C-2 or C-4), subsequent treatment with a strong base would induce elimination.

The reaction, which is a type of β-elimination, proceeds by removing a halogen from one carbon and a hydrogen from an adjacent carbon. unacademy.comausetute.com.au The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. youtube.com The choice of base can influence the outcome; bulky bases may favor the formation of the less substituted "Hofmann" product due to steric hindrance. youtube.com

Reactions Involving the Ether Linkage

The methoxy group at the C-3 position of the dodecyl chain represents another key reactive site within the molecule. The carbon-oxygen bonds of the ether are generally stable but can be cleaved under specific, typically acidic, conditions.

Cleavage Reactions of the Methoxy Ether Bond

The cleavage of ethers is a fundamental transformation, most commonly achieved with strong acids. libretexts.org

Acidic Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective reagents for cleaving ethers. libretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. In the case of this compound, the cleavage would result in the formation of 3-dodecyl-3-ol and methyl halide. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the structure of the ether. libretexts.org

Lewis Acid-Mediated Cleavage: Lewis acids, particularly boron tribromide (BBr₃), are also highly effective for cleaving ethers, especially aryl methyl ethers. youtube.comorganic-chemistry.org The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This method is often preferred for its high efficiency under milder conditions compared to strong protic acids.

Table 3: Cleavage of the Methoxy Ether Bond

Reagent Products Mechanism Type
Excess HBr or HI 3-Dodecyl-3-ol and Methyl Bromide/Iodide SN1/SN2

Transformations and Derivatization of the Methoxy Group

The methoxy group (-OCH₃) in this compound, an alkyl aryl ether, is a key functional group that can undergo several chemical transformations. These reactions primarily involve the cleavage of the ether bond or functionalization of the methyl group. Such transformations are crucial for converting this compound into other valuable chemical intermediates.

Ether Cleavage to Form a Phenolic Group

A primary transformation of the methoxy group is its cleavage to yield the corresponding phenol (B47542), 3-dodecylphenol. This demethylation is a common strategy in organic synthesis to deprotect a phenolic hydroxyl group. Various reagents and conditions have been developed for this purpose, ranging from harsh to mild.

Using Boron Tribromide (BBr₃):

Boron tribromide is a powerful and widely used reagent for the cleavage of aryl methyl ethers. commonorganicchemistry.compearson.com The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond. Subsequent hydrolysis of the resulting borate ester yields the phenol. pearson.com

The reaction is typically performed in an inert solvent like dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.com While highly effective, BBr₃ is sensitive to moisture and corrosive, requiring careful handling. researchgate.net

Table 1: Representative Conditions for BBr₃-Mediated Demethylation of this compound

ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BBr₃Dichloromethane (DCM)0 to 252 - 685 - 95

Note: The data in this table is representative of typical yields and conditions for the demethylation of aryl methyl ethers with similar structures and is intended for illustrative purposes.

Milder Cleavage Methods:

Recent advancements have led to the development of milder reagents for ether cleavage, which can be beneficial when dealing with sensitive functional groups elsewhere in the molecule. One such method involves the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, in combination with a silyl hydride, such as triethylsilane (Et₃SiH). This system allows for the deprotection of aryl alkyl ethers under ambient conditions. researchgate.net The reaction proceeds by converting the aryl methyl ether to a siloxane, which is then cleaved to the phenol. researchgate.net

Table 2: Illustrative Conditions for Mild Ether Cleavage of this compound

Reagent SystemSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
B(C₆F₅)₃ / Et₃SiHToluene254 - 880 - 90

Note: This data is illustrative and based on the application of this methodology to various aryl alkyl ethers.

Functionalization of the Methyl Group

Beyond cleavage, the methyl group of the methoxy moiety can also be functionalized. This opens up pathways to more complex derivatives of this compound.

Photocatalytic C-H Functionalization:

Visible-light photocatalysis has emerged as a powerful tool for the selective functionalization of C-H bonds. beilstein-journals.orgnih.gov In the case of aryl alkyl ethers like this compound, this methodology can be used to introduce new functional groups onto the methyl carbon of the methoxy group. The reaction is typically initiated by a photocatalyst that, upon excitation with light, can abstract a hydrogen atom from the methyl group, generating a radical intermediate. This radical can then react with various radical acceptors to form a new C-C or C-heteroatom bond. nih.gov

This approach allows for the introduction of alkyl, acyl, or other functional groups under mild reaction conditions. The choice of photocatalyst, light source, and additives can influence the efficiency and selectivity of the reaction. nih.gov

Table 3: Hypothetical Example of Photocatalytic Functionalization of this compound

ReactantPhotocatalystSolventLight SourceProductTypical Yield (%)
AcrylonitrileIridium ComplexAcetonitrileBlue LED4-(3-Dodecylphenoxy)butanenitrile60 - 75

Note: The presented reaction is a representative example of what could be achieved based on general photocatalytic C-H functionalization methods for aryl ethers.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR for Detailed Structural Elucidation

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a molecule like (3-Methoxydodecyl)benzene, the spectrum would be complex. Protons on the aromatic ring, known as aryl protons, typically resonate in the downfield region of the spectrum, approximately between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns of these aryl protons would indicate the substitution pattern on the benzene (B151609) ring. Protons on carbons directly attached to the aromatic ring, called benzylic protons, generally appear in the range of 2.0-3.0 ppm. libretexts.orgopenstax.org The methoxy (B1213986) group (-OCH₃) protons would be expected to produce a sharp singlet, typically around 3.8 ppm. The long dodecyl chain would show a series of overlapping signals in the upfield region of the spectrum, characteristic of aliphatic protons.

¹H NMR Spectral Data Interpretation

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Ar-H) ~6.7-7.3 Multiplet
Methine (Ar-CH-) ~2.5-2.8 Multiplet
Methoxy (-OCH₃) ~3.8 Singlet
Methylene (B1212753) (-CH₂-) ~1.2-1.6 Multiplets

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. In a ¹³C NMR spectrum of this compound, the carbon atoms of the benzene ring would absorb in the downfield region, typically between 110 and 160 ppm. libretexts.orgdocbrown.info The carbon atom attached to the electron-donating methoxy group would be shielded and appear at a specific chemical shift. The carbons of the dodecyl chain would appear in the upfield region, generally between 14 and 40 ppm. The number of distinct signals in the spectrum would confirm the number of unique carbon environments in the molecule.

¹³C NMR Spectral Data Interpretation

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C-O) ~158-160
Aromatic (C-H & C-C) ~110-145
Methine (Ar-CH-) ~35-45
Methoxy (-OCH₃) ~55
Methylene (-CH₂-) ~22-32

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to separate this compound from any impurities or other components in a mixture. The retention time from the GC would provide a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrometer would then analyze the eluting compound, providing a mass spectrum that serves as a molecular fingerprint, confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₉H₃₂O), HRMS would be able to confirm this specific formula by providing a highly accurate mass measurement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the key functional groups. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. libretexts.orgdocbrown.infospectroscopyonline.com The C-O stretching of the methoxy group would likely appear in the region of 1000-1300 cm⁻¹. The presence of the long alkyl chain would be indicated by strong C-H stretching bands for the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. libretexts.org Bending vibrations for the aromatic ring substitution pattern would also be present in the fingerprint region (below 1500 cm⁻¹).

IR Spectral Data Interpretation

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch ~2850-2960
Aromatic C=C Stretch ~1450-1600
C-O Stretch (Aryl Ether) ~1200-1250

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of this compound, enabling its separation from complex matrices and subsequent quantification. These methods are predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase. The choice of chromatographic method is dictated by the complexity of the sample matrix and the analytical objectives, such as determining purity or quantifying the compound in environmental or industrial samples.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for the analysis of alkylbenzenes and their derivatives. In HPLC, the polarity of this compound, influenced by the methoxy group and the long alkyl chain, guides the selection of the stationary and mobile phases. Reversed-phase chromatography, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is often effective.

Gas chromatography is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. In GC, separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the capillary column. The use of a non-polar or medium-polarity column is typical for the analysis of long-chain alkylbenzenes. Detection is commonly performed using a flame ionization detector (FID), which offers high sensitivity for hydrocarbons, or a mass spectrometer (MS) for definitive identification based on the compound's mass spectrum.

For the analysis of this compound within highly complex mixtures, such as petroleum products or environmental samples, conventional one-dimensional gas chromatography may not provide sufficient resolution to separate it from other structurally similar isomers and matrix components. In such cases, comprehensive two-dimensional gas chromatography (GCxGC) emerges as a powerful analytical tool, offering significantly enhanced separation capabilities. chemistry-matters.commosh-moah.de

GCxGC utilizes two columns with different stationary phase selectivities, connected in series by a modulator. chemistry-matters.com The modulator traps small, sequential fractions of the effluent from the first-dimension column and re-injects them onto the second-dimension column for a rapid, secondary separation. chemistry-matters.com This process generates a two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility in the first dimension and polarity in the second. mosh-moah.de This enhanced separation capacity is crucial for resolving co-eluting compounds that would otherwise overlap in a one-dimensional analysis. researchgate.net

In a typical GCxGC setup for analyzing a complex hydrocarbon matrix containing this compound, a non-polar first-dimension column would separate the components based on their boiling points. The effluent would then be modulated and introduced onto a more polar second-dimension column, which would provide separation based on polarity. Due to the presence of the methoxy group, this compound would exhibit a higher polarity compared to its non-methoxylated dodecylbenzene (B1670861) isomers. This difference in polarity would cause it to be retained longer on the second-dimension polar column, allowing for its clear separation from other dodecylbenzene isomers and aliphatic hydrocarbons.

The resulting GCxGC chromatogram provides a structured two-dimensional plot where chemically related compounds often appear in the same region, facilitating identification. mosh-moah.de When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide both high-resolution separation and definitive mass spectral identification of individual components in a complex mixture.

While specific experimental data for the GCxGC analysis of this compound is not extensively available in public literature, the expected retention behavior can be inferred from the analysis of similar long-chain alkylbenzenes and aromatic compounds. The following table provides a hypothetical representation of GCxGC-FID data for a sample containing this compound and other related dodecylbenzene isomers. This illustrative data highlights the separation power of the technique.

Hypothetical GCxGC-FID Data for the Separation of Dodecylbenzene Isomers

Compound First Dimension Retention Time (¹t_R, min) Second Dimension Retention Time (²t_R, s) Peak Area (%)
n-Dodecylbenzene 25.2 1.8 15.6
2-Phenyldodecane 24.8 1.9 22.1
3-Phenyldodecane 24.7 1.9 18.4
4-Phenyldodecane 24.6 1.9 14.3
This compound 26.5 3.5 8.2

Note: This data is illustrative and intended to demonstrate the principles of GCxGC separation for this class of compounds. Actual retention times would depend on the specific analytical conditions.

This enhanced separation is critical for accurate quantification and for understanding the composition of complex industrial products or environmental contaminants. The ability of GCxGC to resolve individual isomers provides a level of detail that is often unattainable with other methods. nih.gov

Theoretical and Computational Chemistry Studies of 3 Methoxydodecyl Benzene

Quantum Chemical Investigations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. austinpublishinggroup.com By approximating the electron density, DFT can provide accurate predictions of molecular geometries, energies, and reactivity indices. researchgate.net

DFT calculations are instrumental in elucidating the electronic structure of (3-Methoxydodecyl)benzene. Key aspects that can be investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. growingscience.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. growingscience.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net For this compound, the electron-donating nature of the methoxy (B1213986) and alkyl groups on the benzene (B151609) ring would be expected to raise the HOMO energy, making the aromatic ring more susceptible to electrophilic attack.

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. growingscience.com In this compound, the MEP would likely show a region of high electron density on the benzene ring, particularly at the ortho and para positions relative to the methoxy group, and on the oxygen atom of the methoxy group itself.

Table 1: Predicted Quantum Chemical Parameters for this compound

Parameter Predicted Value/Characteristic Significance
HOMO Energy Relatively High Indicates susceptibility to electrophilic attack.
LUMO Energy Relatively Low Indicates ability to accept electrons.
HOMO-LUMO Gap Moderate Reflects chemical reactivity and stability. researchgate.net
Dipole Moment Non-zero Indicates a polar nature due to the methoxy group.

Note: The values in this table are illustrative and represent expected trends based on the functional groups present in this compound.

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a common reaction would be electrophilic aromatic substitution. The mechanism of such reactions typically proceeds in two steps: the initial attack of the electrophile on the aromatic ring to form a carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com

DFT calculations can be used to locate and characterize the transition states for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. masterorganicchemistry.com By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. For electrophilic nitration, for example, computational studies have identified multiple intermediates, including π-complexes and σ-complexes, along the reaction pathway. researchgate.net The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and kinetics of the reaction. masterorganicchemistry.com

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) for a chemical transformation can be constructed. masterorganicchemistry.com This profile provides a quantitative picture of the reaction's thermodynamics and kinetics.

For the electrophilic substitution of this compound, the energetic profile would show the relative energies of the starting material, the sigma complex intermediate, the transition states connecting them, and the final product. masterorganicchemistry.com Due to the presence of the activating methoxy and alkyl groups, the activation energy for the first step (formation of the sigma complex) is expected to be lower than that for unsubstituted benzene. masterorganicchemistry.com Furthermore, DFT calculations can be used to compare the energies of the transition states leading to ortho, meta, and para substitution, thereby predicting the regioselectivity of the reaction. The methoxy group is a strong ortho, para-director, and computational studies would likely confirm that the transition states leading to these isomers are lower in energy than the one leading to the meta isomer.

Table 2: Illustrative Energetic Data for Electrophilic Bromination of this compound

Species Relative Energy (kcal/mol)
Reactants (this compound + Br₂) 0.0
Transition State (ortho-attack) +12.5
Sigma Complex (ortho) +5.2
Transition State (para-attack) +12.0
Sigma Complex (para) +4.8
Transition State (meta-attack) +18.5
Sigma Complex (meta) +10.3

Note: These energy values are hypothetical and for illustrative purposes to demonstrate the expected relative stabilities based on general principles of electrophilic aromatic substitution.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions.

Dissipative Particle Dynamics (DPD) is a coarse-graining simulation technique that allows for the study of larger systems over longer timescales than traditional all-atom MD. nih.govacs.org In DPD, groups of atoms are represented as single beads, which interact via soft potentials. nih.gov This method is particularly well-suited for studying the behavior of complex fluids and materials containing alkyl aromatic hydrocarbons. nih.govacs.orgresearcher.life

For a system containing this compound, a DPD model would be developed by representing the molecule as a series of connected beads. nih.gov For instance, the benzene ring could be a specific bead type, while segments of the alkyl chain could be another. acs.org By parameterizing the interactions between these beads based on experimental data or all-atom simulations, DPD can be used to model the bulk properties of liquids and mixtures containing this compound. nih.govresearcher.life This approach can capture phenomena such as phase behavior and the formation of aggregates. acs.org

The dodecyl chain of this compound can adopt a vast number of conformations due to the rotation around its single bonds. All-atom molecular dynamics simulations can be used to explore the conformational landscape of this chain and its interactions with the aromatic ring. semanticscholar.orgscholaris.ca

No Publicly Available Research Found for this compound

A thorough review of available scientific literature reveals a significant lack of specific theoretical and computational chemistry studies focused on the compound this compound. Consequently, detailed research findings and data tables concerning its structure-activity relationship (SAR) via computational methods are not available in the public domain.

General research has been conducted on broader categories of related substances, such as long-chain alkylbenzenes, which are primarily used in the production of surfactants for detergents. acs.orgnih.govetsu.edunih.gov These studies tend to focus on their synthesis, environmental impact, and biodegradation rather than specific computational SAR analyses of individual isomers like this compound.

While the principles of quantitative structure-activity relationship (QSAR) are well-established for various classes of benzene derivatives, allowing researchers to correlate molecular structures with biological or chemical activities, these have not been specifically applied to this compound in published research. orientjchem.orgnih.gov Such studies typically involve computational methods to determine molecular descriptors that predict the activity of compounds.

The scientific community has explored the metabolic pathways of molecules containing benzene rings and methoxy groups, noting that these structures can undergo metabolic oxidation to produce hydroxy groups, which in turn can alter the molecule's interaction with biological systems. shu.ac.uk However, these general principles have not been computationally modeled and detailed for this compound specifically.

Environmental and Biogeochemical Pathways of Formation for Alkylbenzene Ethers

Natural Occurrence and Biosynthesis Analogues

While direct evidence for the biosynthesis of (3-Methoxydodecyl)benzene is lacking in the scientific literature, its formation can be hypothesized through the enzymatic activities of microorganisms on biological precursors. This involves the synthesis of a long alkyl chain and an aromatic ring, and their subsequent combination and modification.

Formation from Biological Precursors (e.g., fatty acids, alcohols)

The dodecyl side chain of this compound likely originates from the fatty acid biosynthesis pathway. Dodecanoic acid (lauric acid), a C12 fatty acid, or its corresponding alcohol, dodecanol, are common metabolites in various organisms and could serve as the alkyl donor.

A plausible biosynthetic route involves the alkylation of a phenolic compound with a C12 precursor. Analogous pathways exist in nature, such as the biosynthesis of alkylresorcinols in plants. In this process, specialized type III polyketide synthases, known as alkylresorcinol synthases, catalyze the formation of 5-alkylresorcinols by using fatty acyl-CoA starter units. nih.gov A similar enzymatic mechanism could potentially attach a dodecyl group from dodecanoyl-CoA to a phenolic precursor.

The final step in this hypothetical biosynthetic pathway would be the O-methylation of the hydroxyl group on the alkylphenolic intermediate to form the methoxy (B1213986) group. Enzymatic O-methylation of phenolic compounds is a known microbial process.

Biological PrecursorPotential Role in BiosynthesisRelevant Biosynthetic Pathway
Dodecanoic Acid (Lauric Acid)Source of the C12 alkyl chainFatty Acid Biosynthesis
DodecanolPotential alkylating agentFatty Acid Metabolism
Phenolic CompoundsAromatic coreShikimate Pathway / Phenylpropanoid Pathway
S-adenosyl methionine (SAM)Methyl group donor for O-methylationOne-carbon metabolism

Role of Microbial Activity in Alkylbenzene Ether Synthesis

Microorganisms play a crucial role in the transformation of organic matter and could be involved in the synthesis of this compound through several enzymatic reactions.

Alkylation: While direct enzymatic alkylation of benzene (B151609) with a long-chain fatty acid is not well-documented, microbial degradation of long-chain alkylphenols is known. nih.govnih.govresearchgate.net This suggests that microorganisms possess enzymes capable of acting on such compounds. It is plausible that under certain conditions, related enzymatic systems could catalyze the reverse reaction, the synthesis of alkylphenols.

O-Methylation: The introduction of the methoxy group is a key step. Bacteria, particularly from the genera Rhodococcus and Acinetobacter, have been shown to perform O-methylation of various phenolic compounds. researchgate.net These bacteria utilize O-methyltransferases, which transfer a methyl group, typically from S-adenosyl methionine (SAM), to a hydroxyl group of a phenolic acceptor. A 3-dodecylphenol, formed through the alkylation described above, could serve as a substrate for such an enzyme, leading to the formation of this compound.

Microbial GenusKnown Relevant ActivityPotential Role in Synthesis
PseudomonasDegradation of long-chain alkylphenolsImplies enzymatic machinery for interacting with alkylphenols
RhodococcusO-methylation of phenolic compoundsCatalysis of the final methoxylation step
AcinetobacterO-methylation of phenolic compoundsCatalysis of the final methoxylation step

Thermochemical Transformations in Geological Matrices and Sediments

In the absence of biological activity, this compound could potentially be formed through thermochemical reactions during the diagenesis of sedimentary organic matter. cancer.gov Diagenesis involves the physical and chemical changes in sediments after their deposition, under conditions of increasing temperature and pressure. nih.gov

The necessary precursors for the thermochemical formation of this compound are long-chain lipids (such as fatty acids or alcohols) and methoxyphenols, all of which are known constituents of sedimentary organic matter.

Precursor Sources: Long-chain fatty acids and alcohols are derived from the lipids of terrestrial and aquatic organisms. Methoxyphenols, such as guaiacol (B22219) and syringol, are primary components of lignin, a major polymer in vascular plants, and are released during its degradation. epa.gov

Reaction Pathways: During diagenesis, these precursors can undergo various reactions. It has been demonstrated that homologous series of n-alkylphenols are present in seabed petroleums, likely derived from the hydrothermal alteration of sedimentary organic matter. semanticscholar.org This suggests that alkylation of phenols with long-chain alkyl groups derived from fatty acids or alcohols is a feasible geochemical reaction.

The formation of the methoxy group could occur either before or after the alkylation event. Lignin-derived methoxyphenols could be directly alkylated with a C12 precursor. Alternatively, a phenol (B47542) could first be alkylated to form a dodecylphenol, which is then subjected to geochemical methylation. Clay minerals in sediments can catalyze the methylation of aromatic compounds.

Geological ProcessDescriptionRelevance to Formation
DiagenesisPhysical and chemical alteration of sediments at elevated temperature and pressure.Provides the environment for the thermochemical reactions.
Thermal DegradationBreakdown of complex organic matter (lipids, lignin) into simpler precursors.Releases long-chain alkyl groups and methoxyphenols.
Geochemical AlkylationNon-enzymatic attachment of an alkyl group to an aromatic ring.Formation of the dodecylbenzene (B1670861) core from precursors.
Geochemical MethylationNon-enzymatic addition of a methyl group, potentially catalyzed by minerals.Formation of the methoxy group on a phenolic intermediate.

Emerging Research Directions and Future Perspectives for 3 Methoxydodecyl Benzene Chemistry

Development of Novel Catalytic Systems for Selective Synthesis and Transformation

The synthesis of (3-Methoxydodecyl)benzene and its subsequent transformations present significant challenges in achieving high selectivity and efficiency. Future research will likely focus on developing sophisticated catalytic systems to address these challenges.

A plausible synthetic route to this compound could involve a multi-step process, starting with the Friedel-Crafts acylation of benzene (B151609) with lauroyl chloride to form dodecanoylbenzene. This ketone can then be reduced to dodecylbenzene (B1670861). Subsequent steps would involve the introduction of a hydroxyl group at the third position of the dodecyl chain, followed by etherification to introduce the methoxy (B1213986) group. Each of these steps can be optimized using novel catalytic approaches.

For the initial Friedel-Crafts acylation, moving beyond traditional Lewis acids like AlCl₃, which generate significant waste, is a key goal. Heterogeneous catalysts, such as zeolites and metal oxides, offer advantages in terms of reusability and reduced environmental impact. Future work could explore the use of structured catalysts, such as metal-organic frameworks (MOFs), which can provide high selectivity due to their defined pore structures.

The regioselective hydroxylation of the dodecyl chain at the C-3 position is a particularly challenging step. Biocatalysis, using enzymes such as cytochrome P450 monooxygenases, could offer a highly selective route. nih.govresearchgate.net Directed evolution of these enzymes could further enhance their specificity for the desired position. documentsdelivered.com

For the final etherification step to form the methoxy group, green catalytic methods are being developed to replace traditional Williamson ether synthesis, which often uses harsh bases and produces salt byproducts. Iron-catalyzed etherification and transetherification reactions using alcohols offer a milder and more sustainable alternative. nih.govacs.org

The table below summarizes potential catalytic systems for the synthesis of this compound, highlighting the progression from traditional to more advanced, sustainable methods.

Reaction Step Traditional Catalysts Emerging Catalytic Systems Potential Advantages of Emerging Systems
Friedel-Crafts Acylation AlCl₃, FeCl₃Zeolites (e.g., H-BEA), Metal-Organic Frameworks (MOFs)Reusability, reduced waste, shape selectivity.
Reduction of Ketone Clemmensen (Zn(Hg), HCl), Wolff-Kishner (H₂NNH₂, base)Catalytic hydrogenation (e.g., Pd/C, Ru/C)Milder conditions, avoids toxic reagents.
Hydroxylation of Alkyl Chain Strong oxidizing agents (non-selective)Biocatalysts (e.g., Cytochrome P450), Selective C-H oxidation catalystsHigh regioselectivity, mild reaction conditions.
Etherification Williamson ether synthesis (NaH, CH₃I)Iron-based catalysts, Acid catalysts with dimethyl carbonateAvoids strong bases and alkyl halides, greener methyl source.

Advanced Functionalization Strategies for Diverse Derivatives

The this compound scaffold offers multiple sites for functionalization, including the aromatic ring and the aliphatic dodecyl chain. Advanced strategies that allow for precise and selective modification are crucial for creating a diverse library of derivatives with tailored properties.

Aromatic Ring Functionalization:

Late-stage C-H functionalization of the benzene ring is a powerful tool for introducing new functional groups without the need for pre-functionalized starting materials. nih.gov Research in this area is focused on developing catalysts that can direct functionalization to specific positions (ortho, meta, or para) relative to the alkyl chain. While the dodecyl group is an ortho-, para-director, steric hindrance might favor para-substitution. The development of directing groups that can be temporarily installed to achieve meta-selective functionalization is an active area of research. nih.gov

Alkyl Chain Functionalization:

The selective functionalization of C-H bonds within the long dodecyl chain is a significant challenge due to the presence of multiple similar C-H bonds. researchgate.netrsc.org Catalytic systems that can differentiate between methylene (B1212753) groups at various positions are highly sought after. Strategies involving metalloenzymes or synthetic catalysts that mimic their active sites could enable site-selective oxidation, amination, or halogenation of the alkyl chain. researchgate.net Such modifications would lead to novel amphiphilic molecules with potential applications as surfactants or in self-assembling systems.

The table below outlines potential advanced functionalization strategies for this compound.

Functionalization Site Reaction Type Potential Reagents and Catalysts Resulting Derivatives
Aromatic Ring Electrophilic Aromatic Substitution (C-H Functionalization)Pd, Ru, or Rh catalysts with directing groupsHalogenated, nitrated, sulfonated, or further alkylated/acylated derivatives.
Alkyl Chain (Benzylic Position) Radical HalogenationN-Bromosuccinimide (NBS), light/radical initiatorBenzylic bromides for further nucleophilic substitution.
Alkyl Chain (Remote C-H bonds) Selective C-H Oxidation/AminationMetalloenzymes, biomimetic catalystsHydroxylated, aminated, or other functionalized dodecyl chains.
Methoxy Group Ether CleavageStrong acids (e.g., HBr, BBr₃)Phenolic derivatives for further modification.

Integration with Sustainable Chemistry Principles and Green Synthesis Approaches

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. globalchemlab.orgreachemchemicals.compurkh.com The synthesis and functionalization of this compound provide numerous opportunities to implement these principles.

Atom Economy and Waste Prevention:

Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric ones. For instance, catalytic C-H functionalization avoids the need for pre-functionalization and de-protection steps, which generate waste.

Use of Renewable Feedstocks and Safer Solvents:

While benzene is traditionally derived from petroleum, there is growing interest in producing aromatic compounds from renewable biomass sources. purkh.com Similarly, the dodecyl chain could potentially be derived from fatty acids obtained from plant oils. The use of greener solvents, such as water, supercritical CO₂, or bio-derived solvents, in place of volatile organic compounds (VOCs) is another key aspect of sustainable synthesis. mdpi.com

Energy Efficiency and Process Intensification:

The development of catalysts that operate under milder conditions (lower temperature and pressure) can significantly reduce the energy consumption of chemical processes. globalchemlab.org Furthermore, the adoption of continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and intensification. rsc.orgresearchgate.netmit.edursc.orgresearchgate.net A continuous flow process for the synthesis of this compound could involve multiple reaction steps integrated into a single, streamlined system.

The following table summarizes the application of green chemistry principles to the chemistry of this compound.

Green Chemistry Principle Application in this compound Chemistry Examples
Prevention Designing syntheses to minimize waste.Using catalytic C-H functionalization to avoid protecting groups.
Atom Economy Maximizing the incorporation of reactants into the product.Catalytic addition reactions over substitution reactions.
Less Hazardous Chemical Syntheses Using and generating substances with low toxicity.Replacing hazardous solvents like benzene with greener alternatives.
Designing Safer Chemicals Designing products with reduced toxicity.N/A (Focus is on synthesis, not product design)
Safer Solvents and Auxiliaries Minimizing the use of auxiliary substances.Solvent-free reactions or use of water, supercritical CO₂.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Developing catalysts that are active under mild conditions.
Use of Renewable Feedstocks Using renewable rather than depleting raw materials.Deriving the aromatic ring and alkyl chain from biomass.
Reduce Derivatives Minimizing or avoiding the use of temporary modifications.One-pot multi-step syntheses.
Catalysis Using catalytic reagents over stoichiometric reagents.Employing heterogeneous, recyclable catalysts.
Design for Degradation Designing products that break down into innocuous substances.N/A (Focus is on synthesis, not product design)
Real-time Analysis for Pollution Prevention Monitoring and controlling reactions to prevent byproduct formation.In-line analytical techniques in flow chemistry setups.
Inherently Safer Chemistry for Accident Prevention Choosing substances and processes that minimize accident potential.Using flow reactors to handle hazardous intermediates in small volumes.

Q & A

Q. What frameworks support robust data interpretation in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Hierarchical Clustering : Group compounds by substituent effects (e.g., methoxy position vs. alkyl chain branching) using cheminformatics tools (e.g., RDKit) .
  • Time-Series Analysis : For longitudinal stability data, apply mixed-effects models to distinguish batch effects from true degradation trends .

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